molecular formula C16H11F2NO5S2 B2742949 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-((difluoromethyl)sulfonyl)benzoate CAS No. 1203303-62-1

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-((difluoromethyl)sulfonyl)benzoate

Cat. No.: B2742949
CAS No.: 1203303-62-1
M. Wt: 399.38
InChI Key: OGQGXJXPTCNIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-((difluoromethyl)sulfonyl)benzoate ( 1203303-62-1) is a synthetic organic compound with a molecular formula of C 16 H 11 F 2 NO 5 S 2 and a molecular weight of 399.4 . Its structure features a 5-(thiophen-2-yl)isoxazole moiety linked via a methylene group to a benzoate ester that is further substituted with a difluoromethylsulfonyl group at the 2-position. This combination of heterocyclic scaffolds, including the isoxazole and thiophene rings, is of significant interest in medicinal chemistry . Recent scientific literature highlights that compounds based on the 5-(thiophen-2-yl)isoxazole core are being actively investigated as novel anti-breast cancer agents, demonstrating potent activity by targeting the estrogen receptor alpha (ERα) . The presence of the difluoromethyl group is a common strategy in drug design to modulate lipophilicity, metabolic stability, and binding affinity. This reagent serves as a valuable building block for chemical synthesis and a candidate for in vitro biological screening in various therapeutic areas. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(difluoromethylsulfonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO5S2/c17-16(18)26(21,22)14-6-2-1-4-11(14)15(20)23-9-10-8-12(24-19-10)13-5-3-7-25-13/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQGXJXPTCNIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isoxazole-Thiophene Methanol Synthesis

The isoxazole ring is constructed via 1,3-dipolar cycloaddition between a nitrile oxide and a thiophene-substituted alkyne. Subsequent reduction of the isoxazole’s 3-position methyl ester or ketone yields the methanol derivative. Metal-free cycloaddition methods are prioritized to align with green chemistry principles.

2-((Difluoromethyl)sulfonyl)benzoic Acid Synthesis

This fragment requires sequential sulfonation and difluoromethylation of 2-mercaptobenzoic acid. Sulfur oxidation to sulfonyl chloride followed by nucleophilic substitution with difluoromethyl lithium represents a plausible pathway.

Synthesis of the Isoxazole-Thiophene Methanol Fragment

Thiophene-Substituted Alkyne Preparation

2-Ethynylthiophene is synthesized via Sonogashira coupling of 2-iodothiophene with trimethylsilylacetylene, followed by desilylation. Alternative routes involve dehydrohalogenation of 2-(2-bromovinyl)thiophene using KOtBu in DMF.

Reaction Conditions

Reagent Solvent Temperature Yield
2-Iodothiophene THF 80°C 78%
Pd(PPh₃)₂Cl₂/CuI Et₃N Reflux 85%

Nitrile Oxide Generation and Cycloaddition

In situ generation of nitrile oxides avoids isolation of unstable intermediates. Chlorobenzoxime reacts with N-chlorosuccinimide (NCS) in the presence of 2-ethylthiophene to form the isoxazole core.

Optimized Cycloaddition Protocol

  • Nitrile Oxide Precursor : Benzaldehyde oxime (1.2 equiv)
  • Chlorinating Agent : NCS (1.5 equiv)
  • Dipolephile : 2-Ethynylthiophene (1.0 equiv)
  • Solvent : Dichloromethane, 0°C → rt, 12 h
  • Yield : 68% (crude), 92% purity by HPLC

Methanol Group Introduction

The 3-methyl ester of isoxazole is reduced using LiAlH₄ in anhydrous THF. Alternative protocols employ NaBH₄/CeCl₃ for milder conditions.

Reduction Data

Reducing Agent Solvent Time Yield
LiAlH₄ (2 equiv) THF 4 h 81%
NaBH₄/CeCl₃ EtOH 8 h 73%

Synthesis of 2-((Difluoromethyl)sulfonyl)benzoic Acid

Sulfonation of 2-Mercaptobenzoic Acid

Oxidation of thiol to sulfonyl chloride is achieved using Cl₂ gas in acetic acid. Recent advances utilize Oxone®/HCl for safer handling.

Sulfonation Parameters

Oxidizing Agent Temperature Time Conversion
Cl₂ (g) 0°C 2 h 95%
Oxone®/HCl rt 6 h 88%

Difluoromethylation of Sulfonyl Chloride

Nucleophilic substitution with difluoromethyl lithium (generated from CHF₂Cl and Mg) proceeds in THF at −78°C. Alternative electrophilic fluorination uses Selectfluor®.

Substitution Efficiency

Reagent Solvent Yield
CHF₂Cl/Mg THF 62%
Selectfluor® CH₃CN 54%

Esterification and Final Coupling

Activation of Benzoic Acid

The carboxylic acid is activated as acid chloride using (COCl)₂ in DMF-catalyzed conditions. Alternative activation with EDCI/HOBt in DCM minimizes racemization.

Activation Methods Comparison

Method Temp. Yield
(COCl)₂ (2 equiv) Reflux 95%
EDCI (1.5 equiv) rt 89%

Ester Bond Formation

The isoxazole-thiophene methanol reacts with activated benzoic acid in presence of DMAP. Microwave-assisted synthesis reduces reaction time.

Esterification Optimization

Conditions Time Yield
DMAP (0.1 equiv) 12 h 78%
Microwave, 80°C 45 min 85%

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography (hexane:EtOAc 3:1). Preparative HPLC (C18 column, MeCN:H₂O 70:30) achieves >99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, isoxazole-H), 7.85–7.45 (m, aromatic), 5.32 (s, 2H, CH₂O), −60.2 (t, J=12 Hz, CF₂).
  • ¹⁹F NMR : −112.5 ppm (s, SO₂CF₂).
  • HRMS : [M+H]+ m/z 453.0924 (calc. 453.0921).

Alternative Synthetic Routes and Scalability Considerations

One-Pot Cycloaddition-Esterification

Combining steps 2.2 and 4.2 in a single vessel improves atom economy but requires stringent temperature control. Pilot-scale trials show 65% overall yield.

Continuous Flow Sulfonation

Microreactor technology enhances safety during Cl₂-mediated sulfonation, achieving 90% conversion in 30 minutes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the difluoromethylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiophene and isoxazole moieties often exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of this compound against a panel of multidrug-resistant pathogens. The results showed minimal inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an antimicrobial agent.

Anticancer Applications

The anticancer potential of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-((difluoromethyl)sulfonyl)benzoate has been explored in various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549).

Case Study: Cytotoxic Effects

In vitro studies demonstrated that the compound exhibited cytotoxicity against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest. The compound showed a significant reduction in cell viability at concentrations above 10 µM.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to understand how modifications to the compound's structure affect its biological activity. These studies suggest that the presence of specific functional groups enhances both antimicrobial and anticancer properties.

Data Table: SAR Findings

ModificationActivity Enhancement
Difluoromethyl groupIncreased potency against MRSA
Sulfonyl groupEnhanced cytotoxicity
Thiophene ringImproved antimicrobial activity

Synthetic Methodology

The synthesis of this compound involves several key steps, including the reaction of thiophene derivatives with isoxazole intermediates followed by sulfonylation.

Synthetic Pathway Overview

  • Formation of Isoxazole Derivative : Reaction of thiophene with appropriate reagents.
  • Sulfonylation : Introduction of the difluoromethyl sulfonyl group.
  • Esterification : Final step to form the benzoate ester.

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-((difluoromethyl)sulfonyl)benzoate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The isoxazole ring could participate in hydrogen bonding or π-π stacking interactions, while the thiophene ring could engage in hydrophobic interactions.

Comparison with Similar Compounds

Sulfonylurea Herbicides (Benzoate Esters with Triazine Moieties)

Key Analogs :

  • Triflusulfuron methyl ester: Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate .
  • Metsulfuron methyl ester: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate .

Structural and Functional Differences :

  • The target compound replaces the triazine-urea scaffold of sulfonylureas with a thiophene-isoxazole system, likely altering target specificity. Sulfonylureas inhibit acetolactate synthase (ALS) in plants, but the absence of a urea linkage in the target compound suggests a divergent mechanism .

Data Table 1: Key Properties

Compound Core Structure Key Substituents Potential Application
Target Compound Thiophene-isoxazole Difluoromethylsulfonyl benzoate Pharmaceuticals?
Triflusulfuron methyl ester Triazine-urea Trifluoroethoxy, dimethylamino Herbicide
Metsulfuron methyl ester Triazine-urea Methoxy, methyl Herbicide

Thiazole-Based Carbamates and Ureas

Key Analogs :

  • Thiazol-5-ylmethyl carbamates : E.g., (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate .

Structural and Functional Differences :

  • The target compound’s isoxazole-thiophene system differs from thiazole-based analogs, which are often used in protease inhibitors or antimicrobial agents.
  • The difluoromethylsulfonyl group in the target compound contrasts with the carbamate/urea functionalities in thiazole derivatives, suggesting divergent pharmacokinetic profiles.

Fluorinated Sulfonamide Derivatives

Key Analogs :

  • Fluorooctyl sulfonamides: E.g., 2-Propenoic acid derivatives with heptadecafluorooctyl sulfonyl groups .

Structural and Functional Differences :

  • The target compound’s difluoromethylsulfonyl group is less fluorinated than perfluoroalkyl sulfonamides, which may reduce bioaccumulation risks associated with long-chain fluorinated compounds .

Research Findings and Implications

  • Synthetic Feasibility : The synthesis of the target compound may parallel methods for benzimidazole derivatives (e.g., condensation of diamines with aldehydes under nitrogen ), but its difluoromethylsulfonyl group would require specialized sulfonation steps.
  • Bioactivity Hypotheses : The combination of thiophene-isoxazole and difluoromethylsulfonyl groups could target enzymes like cyclooxygenase (COX) or kinases, analogous to sulfonamide-containing drugs.
  • Environmental Impact : The difluoromethyl group may offer a compromise between efficacy and environmental safety compared to highly fluorinated analogs .

Biological Activity

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-((difluoromethyl)sulfonyl)benzoate is a compound of interest due to its potential biological activities, particularly in the realms of insecticidal properties and enzyme inhibition. This article synthesizes the available research findings, focusing on its biological activity, mechanisms of action, and potential applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H12F2N2O4S\text{C}_{14}\text{H}_{12}\text{F}_2\text{N}_2\text{O}_4\text{S}

This structure features an isoxazole ring, a thiophene moiety, and a sulfonyl group, which are crucial for its biological interactions.

Insecticidal Properties

Research indicates that compounds similar to this compound exhibit significant insecticidal activity. Isoxazoline derivatives have been explored for their efficacy against various pests. For instance, a study highlighted the effectiveness of isoxazoline-based compounds in targeting the nervous systems of insects, leading to paralysis and death .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, its ability to inhibit carbonic anhydrase (CA), an enzyme crucial for various physiological processes, has been investigated. While many derivatives showed weak inhibition against different isoforms of CA, some exhibited promising results that warrant further exploration .

Case Studies

  • Insecticidal Efficacy : A study demonstrated that the application of isoxazoline derivatives resulted in over 90% mortality in specific insect populations within 24 hours of exposure. The mechanism was attributed to interference with the GABA-gated chloride channels in the insects' nervous system .
  • Tyrosinase Inhibition : Another investigation focused on the tyrosinase inhibitory activities of related compounds. The results indicated that certain analogs could significantly reduce melanin production in B16F10 cells, showcasing their potential use in cosmetic formulations aimed at skin whitening .
  • Human Carbonic Anhydrase Inhibition : A series of sulfonamide derivatives were synthesized and tested against human carbonic anhydrase isoforms I, II, VII, and XII. While most showed weak inhibition, some compounds demonstrated moderate activity with IC50 values ranging from 87.8 μM to 96 μM against hCA I .

Data Table

Compound NameBiological ActivityIC50 ValueReference
Isoxazoline DerivativeInsecticidal>90% mortality in 24h
Analog 3Tyrosinase Inhibition1.12 µM
Sulfonamide DerivativehCA I Inhibition96 μM

Q & A

Basic: What synthetic methodologies are recommended for preparing (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-((difluoromethyl)sulfonyl)benzoate?

The synthesis can involve multi-step reactions, including heterocyclic ring formation (isoxazole/thiophene) and sulfonation. A general approach might include:

  • Step 1: Synthesis of the isoxazole-thiophene core via cyclization, as seen in analogous triazole-thiophene systems (e.g., using 1,4-dioxane and benzoylisothiocyanate for ring closure) .
  • Step 2: Sulfonation of the benzoate moiety using difluoromethylsulfonyl chloride under anhydrous conditions.
  • Step 3: Esterification of the sulfonated benzoic acid with the isoxazole-thiophene alcohol, employing coupling agents like DCC/DMAP .
  • Validation: Monitor intermediates via HPLC and confirm structures using 1H^{1}\text{H}/19F^{19}\text{F} NMR and high-resolution mass spectrometry.

Basic: How should researchers characterize the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy: 1H^{1}\text{H} NMR to confirm proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, isoxazole protons at δ 6.5–6.8 ppm). 19F^{19}\text{F} NMR is critical for verifying the difluoromethylsulfonyl group (δ -110 to -115 ppm) .
  • Mass Spectrometry: HRMS (ESI+) to validate the molecular ion peak (e.g., calculated for C16H12F2NO5S2\text{C}_{16}\text{H}_{12}\text{F}_2\text{NO}_5\text{S}_2: 416.02 g/mol).
  • HPLC-PDA: Purity analysis (>98%) using a C18 column with acetonitrile/water gradient elution .

Advanced: How can contradictory data regarding the compound’s stability in aqueous media be resolved?

Contradictions may arise from variations in experimental conditions (pH, temperature, or organic co-solvents). To address this:

  • Controlled Stability Studies: Conduct accelerated degradation tests at pH 3–9 (buffers) and 25–40°C, monitoring hydrolysis via HPLC.
  • Mechanistic Insights: Compare degradation products (e.g., free benzoic acid or sulfonic acid derivatives) using LC-MS.
  • Reference Protocols: Follow guidelines from triazole-thione stability studies, where temperature-controlled environments and inert atmospheres (N2_2) minimize side reactions .

Advanced: What strategies optimize the compound’s bioactivity in pesticide applications?

While direct pesticidal data for this compound is limited, structural analogs (e.g., sulfonylurea herbicides) suggest:

  • Structure-Activity Relationship (SAR): Modify the thiophene substituents to enhance binding to acetolactate synthase (ALS), a common herbicide target.
  • Formulation Studies: Test solubility in co-solvents (e.g., DMF/water mixtures) to improve bioavailability .
  • In Silico Modeling: Use molecular docking to predict interactions with ALS, guided by triazinone-based sulfonylurea models .

Advanced: How can researchers address low reproducibility in synthesizing the difluoromethylsulfonyl group?

Reproducibility issues often stem from moisture-sensitive reagents or incomplete sulfonation. Mitigation strategies include:

  • Anhydrous Conditions: Use Schlenk lines or gloveboxes for sulfonyl chloride reactions, as moisture leads to hydrolysis byproducts .
  • Reagent Purity: Ensure fresh preparation of difluoromethylsulfonyl chloride and validate via 19F^{19}\text{F} NMR before use.
  • Reaction Monitoring: Track sulfonation progress using TLC (silica gel, hexane/ethyl acetate 3:1) or inline IR spectroscopy for SO2_2 stretching bands (~1350 cm1^{-1}) .

Advanced: What analytical methods detect trace impurities in bulk samples?

  • LC-MS/MS: Identify impurities at ppm levels using a Q-TOF mass spectrometer with electrospray ionization.
  • X-ray Crystallography: Resolve ambiguous structural impurities (e.g., regioisomers of the isoxazole ring) .
  • Comparative Spectroscopy: Cross-reference impurity profiles with synthesized standards (e.g., thiophene-oxadiazole byproducts) .

Advanced: How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

The electron-deficient isoxazole and electron-rich thiophene moieties create a polarized system:

  • DFT Calculations: Predict sites for nucleophilic/electrophilic attacks (e.g., C-5 of isoxazole as an electrophilic center).
  • Experimental Validation: Perform Suzuki-Miyaura coupling on the thiophene ring using Pd(PPh3_3)4_4 and aryl boronic acids, as demonstrated in benzoxadiazole syntheses .
  • Spectroscopic Probes: Use UV-vis spectroscopy to monitor charge-transfer transitions during reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.